Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole
CAS No.:
Cat. No.: VC17328335
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12ClNO |
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Molecular Weight | 209.67 g/mol |
IUPAC Name | (4S,5R)-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydro-1,2-oxazole |
Standard InChI | InChI=1S/C11H12ClNO/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
Standard InChI Key | VXSLEOXRAFTTNG-PSASIEDQSA-N |
Isomeric SMILES | C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)CCl |
Canonical SMILES | CC1C(C(=NO1)C2=CC=CC=C2)CCl |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s core structure is derived from 4,5-dihydroisoxazole, a partially saturated isoxazole ring. Key substituents include:
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Chloromethyl group (-CH₂Cl) at C4, providing a reactive site for nucleophilic substitutions.
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Methyl group (-CH₃) at C5, influencing steric and electronic properties.
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Phenyl group (-C₆H₅) at C3, contributing aromaticity and potential π-π interactions.
The trans-configuration at C4 and C5 ensures distinct stereoelectronic effects, critical for enantioselective reactions .
Systematic Nomenclature
The IUPAC name follows positional numbering based on the isoxazoline ring:
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4-(Chloromethyl): Chloromethyl substituent at position 4.
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5-Methyl: Methyl group at position 5.
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3-Phenyl: Phenyl group at position 3.
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Trans: Stereodescriptor indicating substituents on C4 and C5 are on opposite sides of the ring plane.
Synthetic Strategies
Asymmetric Synthesis via Hydroxylaminoalkyl Furan Oxidation
Recent methodologies for analogous isoxazolines involve hydroxylaminoalkyl furan intermediates. For example, Hamur et al. (2025) demonstrated the synthesis of (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde through N-bromosuccinimide (NBS)-mediated oxidation of hydroxylaminoalkyl furans . Adapting this approach:
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Starting Materials:
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Functionalization:
Table 1: Key Reaction Steps for Analogous Isoxazolines
Step | Reagents/Conditions | Product | Yield |
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Oxidation | NBS, THF/H₂O, 0°C → rt | α,β-Unsaturated ketone | 65–75% |
Cyclization | NaHCO₃, rt | Isoxazoline core | 70–85% |
Oxidative Cleavage | RuCl₃·xH₂O, NaIO₄ | Functionalized isoxazoline | 40–55% |
Stereochemical Control
Chiral epoxides like (S)-epichlorohydrin ensure enantioselectivity. The trans-configuration arises from steric hindrance during cyclization, favoring the diastereomer where bulky groups (phenyl and chloromethyl) occupy opposite faces .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data for structurally similar compounds provide insights:
Table 2: Comparative ¹H NMR Data
Compound | δ (ppm) | Multiplicity | Assignment |
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(R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde | 9.90 (s, 1H) | Singlet | Aldehyde proton |
5.10 (m, 1H) | Multiplet | H-C4 | |
3.70–3.63 (m, 2H) | Multiplet | H₂-C5 | |
(R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carboxylate | 6.57 (s, 1H) | Singlet | Olefinic proton |
5.14 (m, 1H) | Multiplet | H-C4 |
¹³C NMR signals for the chloromethyl group typically appear at δ 44–45 ppm, while the isoxazoline ring carbons resonate between δ 79–85 ppm .
High-Resolution Mass Spectrometry (HRMS)
For (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde:
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Substituents | Key Applications |
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Trans-4-(chloromethyl)-5-methyl-3-phenyl-4,5-dihydroisoxazole | C4: -CH₂Cl; C5: -CH₃; C3: -Ph | Drug intermediates, agrochemicals |
Trans-3,4,5-triphenyl-4,5-dihydroisoxazole | C3, C4, C5: -Ph | Material science, catalysis |
(R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde | C3: -CHO; C4: -CH₂Cl | Asymmetric synthesis |
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